6-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-aminohexanoic acid , belongs to the thiazole family. Thiazoles are heterocyclic organic compounds characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. The thiazole ring is planar and exhibits aromaticity due to the delocalization of π-electrons from the sulfur atom. Thiazoles find applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
Synthesis Routes:: The synthetic preparation of 6-aminohexanoic acid involves several steps. One common approach is the reaction of 4-chlorophenylthiourea with 6-bromohexanoic acid, followed by cyclization to form the thiazole ring. The acetyl group is introduced via acetylation. Detailed reaction conditions and mechanisms can be found in the literature.
Industrial Production:: While laboratory-scale synthesis is well-documented, industrial production methods may vary. Large-scale production typically involves optimized processes, cost-effectiveness, and scalability.
Chemical Reactions Analysis
Reactivity:: 6-aminohexanoic acid can undergo various reactions, including:
Electrophilic substitution: The C-5 atom is susceptible to electrophilic attack.
Nucleophilic substitution: The C-2 atom can participate in nucleophilic reactions.
Acetylation: Acetic anhydride or acetyl chloride.
Cyclization: Acidic conditions (e.g., sulfuric acid).
Substitution: Appropriate nucleophiles or electrophiles.
Major Products:: The major product is 6-aminohexanoic acid itself, which serves as a precursor for other derivatives.
Scientific Research Applications
6-aminohexanoic acid has diverse applications:
Medicine: Used in antitumor and cytotoxic drugs.
Biotechnology: As a component in FRET (Fluorescence Resonance Energy Transfer) assays.
Chemical Industry: Precursor for various compounds.
Mechanism of Action
The exact mechanism of action depends on the specific application. For antitumor effects, it may involve interactions with cellular targets or pathways. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
6-aminohexanoic acid shares similarities with other thiazole derivatives, such as sulfathiazole, Ritonavir, Abafungin, and Tiazofurin. Its unique features set it apart in terms of structure and reactivity.
Properties
Molecular Formula |
C17H19ClN2O3S |
---|---|
Molecular Weight |
366.9 g/mol |
IUPAC Name |
6-[[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H19ClN2O3S/c18-13-7-5-12(6-8-13)17-20-14(11-24-17)10-15(21)19-9-3-1-2-4-16(22)23/h5-8,11H,1-4,9-10H2,(H,19,21)(H,22,23) |
InChI Key |
YKKQCZMMIWMWAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CC(=O)NCCCCCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.